N-ethyl-N'-(2-phenoxyphenyl)thiourea
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Description
N-ethyl-N'-(2-phenoxyphenyl)thiourea, also known as EPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPTU is a thiourea derivative that has been synthesized using various methods and has been shown to have several biochemical and physiological effects.
Mechanism of Action
Target of Action
N-ethyl-N’-(2-phenoxyphenyl)thiourea is a type of thiourea derivative . Thiourea derivatives have been found to exhibit herbicidal activity and selectivity on seedlings of wheat (a monocotyledonous plant) and cucumber (a dicotyledonous plant) . Therefore, the primary targets of N-ethyl-N’-(2-phenoxyphenyl)thiourea could be related to the growth and development processes of these plants.
Mode of Action
Other thiourea derivatives have been found to exhibit cytokinin-like activity . Cytokinins are a class of plant growth substances (phytohormones) that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in various processes of plant growth and development, including cell division, apical dominance, and leaf senescence.
Biochemical Pathways
Given the cytokinin-like activity of some thiourea derivatives , it can be inferred that N-ethyl-N’-(2-phenoxyphenyl)thiourea might influence the cytokinin signaling pathway. This pathway plays a crucial role in regulating plant growth and development, including cell division and differentiation, nutrient mobilization, and response to environmental factors.
Result of Action
Based on the herbicidal activity of other thiourea derivatives , it can be inferred that N-ethyl-N’-(2-phenoxyphenyl)thiourea might inhibit the growth of certain plants, potentially by interfering with the cytokinin signaling pathway.
Biochemical Analysis
Biochemical Properties
N-ethyl-N’-(2-phenoxyphenyl)thiourea interacts with various enzymes and proteins. For instance, it has been found to inhibit glucose-6-phosphatase (G6Pase), a key enzyme in glucose metabolism . The nature of these interactions is often through binding to the active site of the enzyme, thereby altering its activity .
Cellular Effects
N-ethyl-N’-(2-phenoxyphenyl)thiourea can have significant effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit G6Pase, which can impact glucose metabolism within the cell .
Molecular Mechanism
The molecular mechanism of action of N-ethyl-N’-(2-phenoxyphenyl)thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits G6Pase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction .
Dosage Effects in Animal Models
The effects of N-ethyl-N’-(2-phenoxyphenyl)thiourea can vary with different dosages in animal models. For instance, it has been found to inhibit G6Pase in Swiss male albino mice
Metabolic Pathways
N-ethyl-N’-(2-phenoxyphenyl)thiourea is involved in metabolic pathways through its interaction with enzymes such as G6Pase . It can affect metabolic flux or metabolite levels by inhibiting the activity of these enzymes .
Properties
IUPAC Name |
1-ethyl-3-(2-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-2-16-15(19)17-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNUSUXEFVBVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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